Cas no 2138233-27-7 (N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine)

Technical Introduction: N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine is a brominated and fluorinated aromatic compound featuring a cyclopropyl-substituted oxolane (tetrahydrofuran) amine moiety. This structure imparts unique steric and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances reactivity in cross-coupling reactions, while the cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target applications. Its well-defined molecular architecture supports precise modifications, facilitating the development of bioactive molecules. Suitable for controlled functionalization, this compound is valued in medicinal chemistry for its potential in lead optimization and scaffold diversification.
N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine structure
2138233-27-7 structure
Product Name:N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine
CAS No:2138233-27-7
MF:C14H17BrFNO
MW:314.193286657333
CID:6178521
PubChem ID:165487664
Update Time:2025-05-24

N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-840233
    • 2138233-27-7
    • N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine
    • Inchi: 1S/C14H17BrFNO/c15-12-5-9(1-4-13(12)16)6-17-14-8-18-7-11(14)10-2-3-10/h1,4-5,10-11,14,17H,2-3,6-8H2
    • InChI Key: ZOIUIRGZWGOYLB-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CNC1COCC1C1CC1)F

Computed Properties

  • Exact Mass: 313.04775g/mol
  • Monoisotopic Mass: 313.04775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.3Ų

N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine Pricemore >>

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Additional information on N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine

N-[(3-Bromo-4-Fluorophenyl)Methyl]-4-Cyclopropyloxolan-3-Amine: A Comprehensive Overview

The compound N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine (CAS No. 2138233-27-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromo-fluorophenyl group with a cyclopropyl oxolane moiety, making it a valuable compound for both academic research and industrial applications.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceuticals. The bromo-fluorophenyl group, in particular, has been shown to enhance the electronic properties of molecules, making them suitable for use in semiconductors and optoelectronic devices. Additionally, the cyclopropyl oxolane moiety contributes to the compound's stability and reactivity, making it an ideal candidate for catalytic processes and polymer synthesis.

One of the most promising applications of N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine lies in its use as a precursor for the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be effectively utilized in the construction of complex organic frameworks, such as those found in natural products and drug candidates. Its ability to undergo various types of cross-coupling reactions has further solidified its role in modern organic synthesis.

From a structural perspective, the compound's oxolane ring provides a rigid framework that can be exploited for the creation of macrocyclic compounds and supramolecular assemblies. This feature has led to its use in the development of novel materials with tailored mechanical and thermal properties. Furthermore, the presence of both bromine and fluorine atoms introduces a level of chemical diversity that is highly desirable in drug discovery programs.

Recent advancements in computational chemistry have also shed light on the electronic properties of N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine. Quantum mechanical calculations have revealed that this compound exhibits unique charge transfer characteristics, which could be harnessed in the design of new electronic materials. These findings underscore the importance of continued research into the fundamental properties of such compounds.

In conclusion, N-[(3-bromo-4-fluorophenyl)methyl]-4-cyclopropyloxolan-3-amine (CAS No. 2138233-27-7) is a versatile compound with a wide range of potential applications. Its unique structure, combined with its reactivity and stability, makes it an invaluable tool for chemists working in diverse fields. As research into this compound continues, it is likely that new and innovative uses will emerge, further cementing its place as a key player in modern chemistry.

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